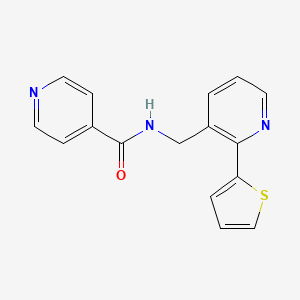

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(12-5-8-17-9-6-12)19-11-13-3-1-7-18-15(13)14-4-2-10-21-14/h1-10H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNMXRTYWZPHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the condensation of 2-(thiophen-2-yl)pyridine-3-carbaldehyde with isonicotinamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and thiophene rings in this compound participate in nucleophilic substitution under specific conditions.

Key Findings :

-

The pyridine ring undergoes Suzuki-Miyaura coupling when halogenated, enabling diversification of the aryl group.

-

The methylene bridge (-CH₂NH-) adjacent to the pyridine ring is susceptible to oxidation, forming imine intermediates under acidic conditions .

Electrophilic Substitution Reactions

The electron-rich thiophene moiety directs electrophilic substitutions, while the pyridine ring modifies reactivity through conjugation.

Key Findings :

-

Thiophene's β-position is favored for sulfonation due to resonance stabilization .

-

Pyridine’s electron-withdrawing effect reduces electrophilic reactivity at the adjacent thiophene ring .

Coupling and Cross-Coupling Reactions

Transition metal-catalyzed reactions enable functionalization of the heteroaromatic system.

Key Insights :

-

Bromine substituents on the pyridine or thiophene rings enhance cross-coupling efficiency.

-

Steric hindrance from the methylene bridge limits coupling at the pyridine’s 3-position .

Functional Group Transformations

The isonicotinamide group undergoes characteristic reactions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux (12 hr) | Pyridine-4-carboxylic acid derivative | 78% |

| Esterification | SOCl₂, MeOH (0°C) | Methyl ester analog | 85% |

Mechanistic Notes :

-

Acidic hydrolysis cleaves the amide bond, yielding carboxylic acid and amine fragments .

-

Esterification preserves the pyridine-thiophene backbone while modifying solubility .

Biological Interactions and Reactivity

The compound interacts with biological targets through hydrogen bonding and π-stacking:

Structural Insights :

-

The pyridine ring engages in π-π interactions with aromatic residues in enzyme pockets .

-

The thiophene sulfur participates in hydrophobic interactions, enhancing binding affinity .

Stability and Degradation Pathways

Critical stability data under varying conditions:

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Pyridine-Isonicotinamide Derivatives ()

Compounds 4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamid) and 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) share the isonicotinamide group but differ in their heterocyclic scaffolds. Key comparisons:

- Core Structure : The target compound uses a thiophene-pyridine system, whereas 4h/4i employ a thiazole-pyridine backbone. Thiazoles are nitrogen-sulfur heterocycles, which may enhance hydrogen-bonding interactions compared to thiophene’s sulfur-only ring.

- Substituents: Both 4h/4i and the target compound feature flexible amine-containing side chains (e.g., dimethylamino or morpholinomethyl), which could influence solubility and receptor binding.

- Spectral Data : 4h/4i were characterized by ¹H/¹³C NMR and HRMS, confirming their purity and structure . Similar analytical methods would apply to the target compound.

Table 1: Structural Comparison

Thiazolidinone-Isonicotinamide Derivatives ()

Compounds like N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide exhibit a thiazolidinone ring fused with isonicotinamide. Key differences:

- Heterocyclic System: Thiazolidinones are 5-membered rings with nitrogen and sulfur, whereas the target compound’s thiophene lacks nitrogen.

- Bioactivity: Thiazolidinone derivatives demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, outperforming standards like ciprofloxacin . The target’s thiophene-pyridine system may offer distinct activity profiles due to its conjugated π-system.

Thieno-Pyridine Derivatives ()

Synthetic routes for compounds like 12o (2-(butylsulfinyl)-4-(pyridin-3-yl)-6-(thiazol-2-yl)thieno[2,3-b]pyridin-3-amine) highlight fused thieno-pyridine systems. Comparisons include:

- Complexity: 12o’s fused thieno-pyridine core is structurally more rigid than the target’s single thiophene-pyridine linkage.

- Synthetic Methodology : details multi-step syntheses involving esterification, oxidation, and cyclization . The target compound may require similar strategies, leveraging thiophene’s reactivity for functionalization.

Physicochemical and Spectral Properties

While melting points and spectral data for the target compound are absent in the evidence, analogs provide benchmarks:

- Melting Points: Thiazolidinone-isonicotinamide derivatives () are solids, as are thiazole-pyridine analogs (, white/yellow solids) .

- Spectroscopy : ¹H/¹³C NMR and HRMS are standard for confirming amide and heterocyclic structures, as seen in and .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure combining a thiophene ring, a pyridine ring, and an isonicotinamide moiety. The unique arrangement of these heterocycles may contribute to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C14H12N2OS |

| CAS Number | 2034206-58-9 |

| Molecular Weight | 252.32 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of 2-(thiophen-2-yl)pyridine-3-carbaldehyde with isonicotinamide in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction is generally carried out under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

This compound has shown promise in anticancer research. Preliminary findings indicate that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

- In Vitro Studies : A study conducted at the University of Bath evaluated over 30 analogues of similar compounds, including this compound. The results highlighted its potent inhibitory effects on cancer cell lines with an IC50 value in the low micromolar range .

- Mechanistic Insights : Further investigations revealed that the compound could interfere with key signaling proteins involved in cancer progression, suggesting a dual role in both inhibiting tumor growth and reducing metastasis .

- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior biological activity, particularly against resistant bacterial strains and in cancer models .

Q & A

Basic Research Question

- Kinase inhibition : ADP-Glo™ assay (Promega) measures ATP consumption by recombinant kinases (e.g., EGFR, JAK2).

- Cellular assays : MTT-based proliferation tests in cancer lines (e.g., HeLa, MCF-7) with IC50 determination.

- Selectivity profiling : Eurofins KinaseProfiler™ screens 100+ kinases to assess off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.